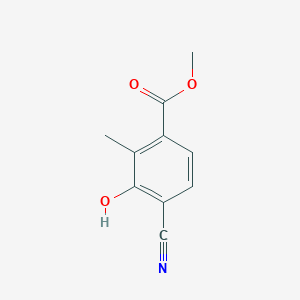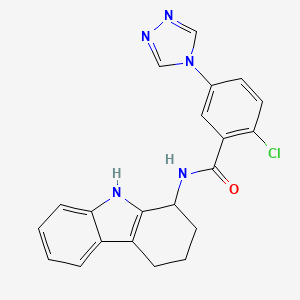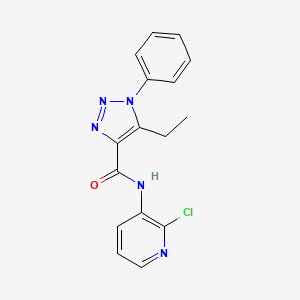![molecular formula C21H28O4 B15282786 (8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[108002,904,8013,18]icos-17-ene-7,16-dione is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the pentacyclic core. Subsequent steps involve functional group modifications, such as hydroxylation and oxidation, to introduce the hydroxy and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
化学反应分析
Types of Reactions
(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of (8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The hydroxy and oxo groups play a crucial role in its binding affinity and specificity, influencing its overall biological activity.
相似化合物的比较
Similar Compounds
(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione: Unique due to its specific functional groups and pentacyclic structure.
This compound analogs: Compounds with similar structures but different functional groups or substitutions.
Uniqueness
The uniqueness of (8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[108002,904,8013,18]icos-17-ene-7,16-dione lies in its specific combination of functional groups and its pentacyclic framework
属性
分子式 |
C21H28O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione |
InChI |
InChI=1S/C21H28O4/c1-19-7-5-13(22)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-18-21(20,24)17(23)11-25-18/h9,14-16,18,24H,3-8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21+/m0/s1 |
InChI 键 |
PIVUIBWKOVQVES-HTYVYVHASA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC5[C@@]4(C(=O)CO5)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC5C4(C(=O)CO5)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


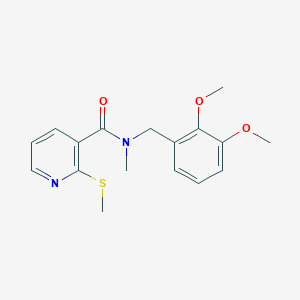
![3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282727.png)
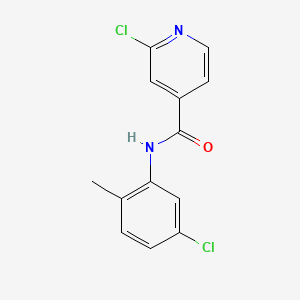
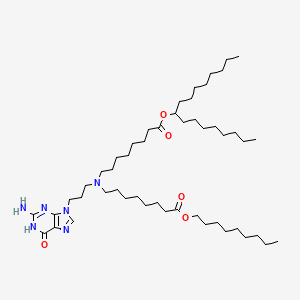
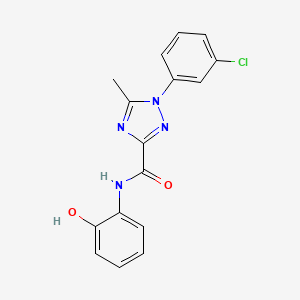
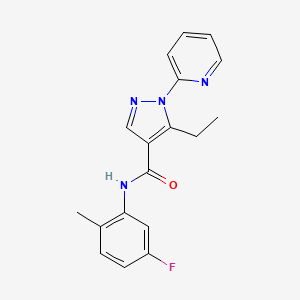
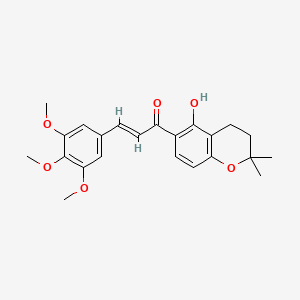

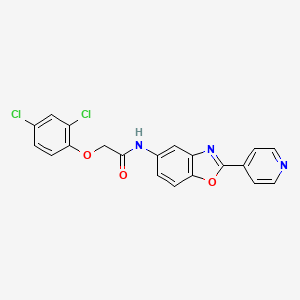
![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
![3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B15282792.png)
